

BioE-1115: A Potent Tool for Kinase Research in Metabolic Disease

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Compound of Interest		
Compound Name:	BioE-1115	
Cat. No.:	B2789422	Get Quote

Application Note

Introduction

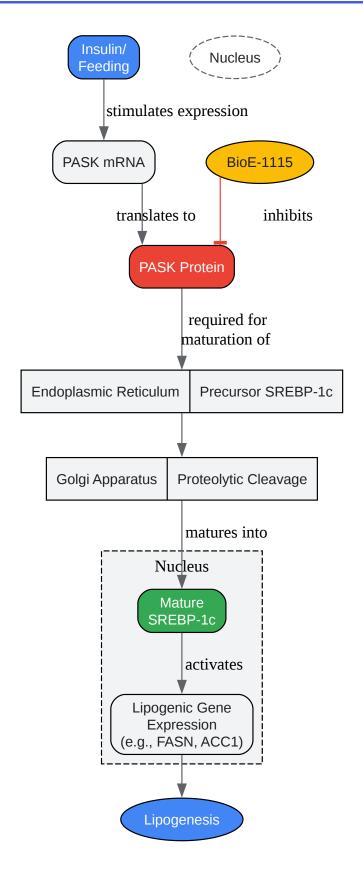
BioE-1115 is a highly selective and potent small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of metabolic pathways. With a half-maximal inhibitory concentration (IC50) of approximately 4 nM for PASK, **BioE-1115** offers researchers a powerful tool to investigate the physiological roles of PASK and its downstream signaling cascades.[1][2] [3][4][5] While it also exhibits inhibitory activity against casein kinase 2α (CK2 α), its potency is significantly lower, with an IC50 of around 10 μ M, making it approximately 2,500-fold more selective for PASK. This application note provides an overview of **BioE-1115**, its mechanism of action, and its applications in kinase research, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).

Mechanism of Action: Targeting the PASK/SREBP-1c Axis

BioE-1115 exerts its effects primarily through the inhibition of PASK, a serine/threonine kinase that plays a crucial role in the regulation of lipogenesis. PASK is required for the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.

The signaling pathway can be summarized as follows:





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Figure 1: PASK/SREBP-1c Signaling Pathway.



In response to feeding and insulin signaling, the expression of PASK is stimulated. PASK is then required for the proteolytic maturation of the endoplasmic reticulum-bound precursor of SREBP-1c. This maturation process involves the translocation of SREBP-1c to the Golgi apparatus, where it is cleaved to release its active, nuclear form. The mature SREBP-1c then translocates to the nucleus and activates the transcription of a suite of genes involved in lipogenesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1). **BioE-1115**, by inhibiting PASK, blocks this entire cascade, leading to a reduction in lipogenic gene expression and subsequent lipid synthesis.

Data Presentation

The following tables summarize the key quantitative data reported for **BioE-1115**.

Table 1: In Vitro Inhibitory Activity of BioE-1115

Target Kinase	IC50	Fold Selectivity (PASK vs. CK2α)
PASK	~4 nM	~2,500
CK2α	~10 μM	

Table 2: Cellular Activity of BioE-1115

Cell Line	Assay	Concentration	Effect
HEK293 (PASK-transfected)	PASK Autophosphorylation	~1 µM (IC50)	Inhibition of PASK- T307 autophosphorylation
HepG2	SREBP-Luciferase Reporter	>10 μM	Significant reduction in SREBP activity
HepG2	SREBP-1c Maturation	30 μΜ	40% inhibition
HepG2	SREBP-1c Maturation	50 μΜ	65% inhibition

Table 3: In Vivo Efficacy of BioE-1115 in a Rat Model of Diet-Induced Dyslipidemia

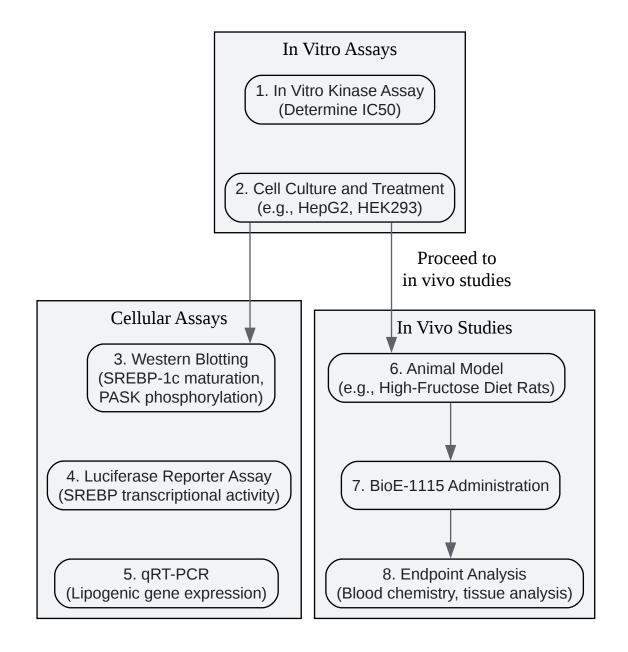


Parameter	Treatment Group (mg/kg)	% Reduction vs. Vehicle
Liver Triglyceride	30	48%
100	63%	
Serum Triacylglycerol	30	26%
100	55%	
Serum Glucose	30	23%
100	28%	
Serum Insulin	30	14%
100	31%	

Experimental Protocols

Detailed methodologies for key experiments utilizing **BioE-1115** are provided below.





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Figure 2: General Experimental Workflow for BioE-1115.

In Vitro PASK Kinase Activity Assay

Objective: To determine the IC50 of **BioE-1115** against PASK.

Materials:

Recombinant human PASK enzyme



- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
- ATP (at Km concentration for PASK)
- PASK substrate (e.g., a specific peptide or protein substrate)
- **BioE-1115** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Plate reader with luminescence detection

Protocol:

- Prepare a serial dilution of BioE-1115 in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
- In a 384-well plate, add 2.5 μL of the diluted **BioE-1115** or DMSO control.
- Add 2.5 μL of a solution containing the PASK enzyme and substrate in kinase buffer.
- Initiate the kinase reaction by adding 5 μ L of ATP solution. The final reaction volume is 10 μ L.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each BioE-1115 concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).



Western Blotting for SREBP-1c Maturation

Objective: To assess the effect of **BioE-1115** on the proteolytic processing of SREBP-1c in cultured cells.

Materials:

- · HepG2 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- · Serum-free medium
- BioE-1115
- Insulin
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-SREBP-1, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.



- Serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of BioE-1115 (or DMSO control) for 1-2 hours.
- Stimulate the cells with 100 nM insulin for 6 hours to induce SREBP-1c maturation.
- Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C. This antibody should recognize both the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-1.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Re-probe the membrane with an anti-β-actin antibody as a loading control.
- Quantify the band intensities to determine the ratio of mature to precursor SREBP-1c.

SRE-Luciferase Reporter Assay

Objective: To measure the effect of **BioE-1115** on SREBP-mediated gene transcription.

Materials:

HepG2 cells



- SRE-Luciferase reporter plasmid (containing Sterol Regulatory Elements driving firefly luciferase expression)
- A control plasmid expressing Renilla luciferase (for normalization)
- Transfection reagent
- BioE-1115
- Insulin
- Dual-Luciferase® Reporter Assay System (Promega)
- Luminometer

Protocol:

- Co-transfect HepG2 cells with the SRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
- After 24 hours, serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of BioE-1115 (or DMSO control) for 1-2 hours.
- Stimulate the cells with 100 nM insulin for 6 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the fold change in SRE-driven luciferase activity relative to the unstimulated,
 DMSO-treated control.

In Vivo Study in a High-Fructose Diet Rat Model

Objective: To evaluate the in vivo efficacy of **BioE-1115** in a diet-induced model of dyslipidemia and insulin resistance.



Materials:

- Male Sprague-Dawley rats
- Normal chow diet
- High-fructose diet (HFrD)
- BioE-1115
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Equipment for blood collection and tissue harvesting

Protocol:

- · Acclimate the rats for one week on a normal chow diet.
- Divide the rats into a control group (normal chow) and an experimental group (HFrD). Feed the respective diets for 2-3 weeks to induce metabolic dysregulation in the HFrD group.
- Divide the HFrD group into a vehicle control group and several **BioE-1115** treatment groups (e.g., 10, 30, 100 mg/kg).
- Administer **BioE-1115** or vehicle daily via oral gavage for a specified period (e.g., 7 days).
- At the end of the treatment period, fast the animals overnight.
- Collect blood samples for analysis of serum glucose, insulin, and triglycerides.
- Euthanize the animals and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., triglyceride content, gene expression).
- Analyze the collected data to determine the effect of BioE-1115 on the measured metabolic parameters.

Conclusion



BioE-1115 is a valuable research tool for elucidating the role of PASK in cellular and organismal metabolism. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers interested in utilizing **BioE-1115** to investigate PASK-mediated signaling pathways and their implications in metabolic diseases. As with any inhibitor, it is crucial to include appropriate controls and to consider potential off-target effects, especially at higher concentrations.

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